molecular formula C15H15NO3S B185221 N-(3-Acetylphenyl)-4-methylbenzenesulfonamide CAS No. 5317-87-3

N-(3-Acetylphenyl)-4-methylbenzenesulfonamide

Cat. No. B185221
CAS RN: 5317-87-3
M. Wt: 289.4 g/mol
InChI Key: LTJWGOUGWAHTNP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. While the exact molecular structure of “N-(3-Acetylphenyl)-4-methylbenzenesulfonamide” is not provided, similar compounds such as “N-(3-acetylphenyl)ethanesulfonamide” have a molecular formula of C10H13NO3S .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While the exact properties of “this compound” are not provided, similar compounds such as “N-(3-acetylphenyl)ethanesulfonamide” have a molecular weight of 227.28 g/mol .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety data for “N-(3-Acetylphenyl)-4-methylbenzenesulfonamide” is not available, similar compounds such as “3-ACETYLPHENYL ISOCYANATE” have been associated with hazards such as skin irritation, eye irritation, and respiratory irritation .

properties

IUPAC Name

N-(3-acetylphenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-11-6-8-15(9-7-11)20(18,19)16-14-5-3-4-13(10-14)12(2)17/h3-10,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJWGOUGWAHTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30967692
Record name N-(3-Acetylphenyl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5317-87-3
Record name 3'-Acetyl-p-toluenesulfonanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3492
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-Acetylphenyl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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